(1S)-1-(pyridin-2-yl)propan-1-ol
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the products formed, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and others.Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
A significant application of (1S)-1-(pyridin-2-yl)propan-1-ol is in the synthesis and characterization of coordination compounds. For instance, Massard et al. (2014) synthesized a nonanuclear Ni(II) cluster using 2-methyl-1-(pyridin-2-yl)propan-2-ol, demonstrating its utility in creating complex coordination geometries and investigating their magnetic and catalytic properties (Massard et al., 2014).
Thermodynamic Studies
(1S)-1-(pyridin-2-yl)propan-1-ol has been utilized in the study of thermodynamics of mixtures. Mehta et al. (1997) examined the excess molar enthalpies of mixtures involving pyrrolidin-2-one with various alcohols including propan-1-ol, showing its role in understanding specific interactions within mixtures (Mehta et al., 1997).
Molecular Aggregation Studies
In research on molecular aggregation, Tukhvatullin et al. (2010) studied the aggregation of molecules in liquid pyridine and its solutions, such as pyridine–propan-2-ol. This research, involving variants of (1S)-1-(pyridin-2-yl)propan-1-ol, provides insights into the behavior of H-aggregates in liquid mixtures (Tukhvatullin et al., 2010).
Inorganic and Organometallic Chemistry
The compound is also relevant in the synthesis and study of inorganic and organometallic complexes. Hakimi et al. (2013) reported on the complexation to Cadmium(II) of a ligand derived from pyridinecarbaldehyde and (1S)-1-(pyridin-2-yl)propan-1-ol, revealing the versatile applications of this compound in the field of coordination chemistry (Hakimi et al., 2013).
Impact on Polymorphic Crystallization
Matsumoto et al. (2003) investigated the effect of pyridine on the polymorphic crystallization of 1,3-di(9-anthryl)propan-2-ol, indicating the role of (1S)-1-(pyridin-2-yl)propan-1-ol in affecting molecular interactions during crystallization processes (Matsumoto et al., 2003).
Retrosynthetic Analysis
Sunjic et al. (2016) presented (1S)-1-(pyridin-2-yl)propan-1-ol as an exemplary target molecule for retrosynthetic analysis, highlighting its importance in the field of organic synthesis and the development of synthesis strategies (Sunjic et al., 2016).
Anticancer Activity and Cellular Imaging
Roy et al. (2011) explored the anticancer activity and cellular imaging of a cationic imidazopyridine derivative related to (1S)-1-(pyridin-2-yl)propan-1-ol, showing its potential in biomedical applications (Roy et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and activities.
properties
IUPAC Name |
(1S)-1-pyridin-2-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUPVPZCSVEBQN-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(pyridin-2-yl)propan-1-ol |
Synthesis routes and methods
Procedure details
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